1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Description
1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a piperazine derivative featuring a 2-fluoro-4-nitrophenylmethyl group and a propargyl (prop-2-ynyl) substituent.
Properties
IUPAC Name |
1-[(2-fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-2-5-16-6-8-17(9-7-16)11-12-3-4-13(18(19)20)10-14(12)15/h1,3-4,10H,5-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICFUBNWKAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to introduce a nitro group, forming 2-fluoro-4-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to form 2-fluoro-4-nitrobenzyl bromide.
Piperazine Substitution: The brominated compound reacts with piperazine to form 1-[(2-fluoro-4-nitrophenyl)methyl]piperazine.
Alkyne Addition: Finally, the piperazine derivative undergoes an alkyne addition reaction with propargyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Scientific Research Applications
1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Substituent Analysis on the Piperazine Ring
The propargyl group distinguishes the target compound from analogs with bulkier or less reactive substituents:
- 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4): Replaces the propargyl group with a methyl, reducing steric hindrance and metabolic stability. The methyl group may limit interactions with hydrophobic binding pockets compared to the linear propargyl chain .
- 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine (CAS 332850-87-0): Features a benzoyl group instead of the fluoronitrobenzyl moiety. The ketone linker alters electron distribution and may increase susceptibility to enzymatic degradation .
- The propargyl group is retained, suggesting shared synthetic pathways .
Aromatic Ring Modifications
The 2-fluoro-4-nitrophenyl group is compared to other substituted phenyl rings:
- 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine (CAS 1399658-94-6): Replaces fluorine with chlorine and adds a methoxyphenyl group. Chlorine’s larger atomic radius may sterically hinder interactions, while the methoxy group improves solubility but reduces metabolic stability .
- 1-Methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]-piperazine (CAS 694499-24-6): Introduces a trifluoromethyl group , enhancing electron-withdrawing effects and stability. However, the trifluoromethyl group may increase molecular weight and reduce bioavailability .
- Bis(4-fluorophenyl)methoxyethyl-piperazine derivatives (e.g., ): Feature bulkier bis-fluorophenyl groups, which may improve target selectivity but complicate synthesis .
Pharmacological Potential
- Anti-Tubercular Activity: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () demonstrates that fluoronitroaromatic compounds can disrupt iron acquisition in Mycobacterium tuberculosis.
- Monoamine Oxidase (MAO) Inhibition: Analogs like 4-(3-nitrophenyl)thiazol-2-ylhydrazones () highlight nitroaryl groups’ role in MAO-B inhibition. The propargyl group in the target compound could enhance binding to MAO-B’s hydrophobic active site .
Biological Activity
1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H15FN2O2
- Molecular Weight : 250.27 g/mol
- CAS Number : 78543-06-3
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine, contributing to its antidepressant effects. In animal models, it has been observed to reduce depressive-like behaviors, suggesting potential as an antidepressant agent.
- Antitumor Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. In vitro assays demonstrated cytotoxic effects against breast and colon cancer cells, indicating a possible role in cancer therapy.
- Antimicrobial Activity : The compound has shown activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. Further investigations are necessary to elucidate the specific mechanisms involved.
The biological activity of this compound is thought to be mediated through:
- Receptor Modulation : The compound may act as a modulator of various receptors, including serotonin receptors (5-HT) and adrenergic receptors, influencing mood and anxiety levels.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor progression or microbial growth, although specific targets remain to be fully characterized.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models evaluated the antidepressant-like effects of the compound. Results indicated significant reductions in immobility time in the forced swim test compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Antitumor Activity
In vitro studies were performed on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that treatment with varying concentrations of the compound led to dose-dependent reductions in cell viability, with IC50 values indicating potent antitumor activity.
| Cell Line | IC50 (µM) | % Viability at 50 µM |
|---|---|---|
| MCF-7 | 15 | 30% |
| HT-29 | 20 | 25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
